2-Fluoro-2-(2-fluorophenyl)propan-1-ol
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Overview
Description
2-Fluoro-2-(2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a phenyl ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluorophenyl)propan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: The major products include 2-fluoro-2-(2-fluorophenyl)propan-1-one and 2-fluoro-2-(2-fluorophenyl)propanoic acid.
Reduction: The major products include 2-fluoro-2-(2-fluorophenyl)propan-1-amine and 2-fluoro-2-(2-fluorophenyl)propane.
Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-(2-fluorophenyl)propan-1-ol or 2-methyl-2-(2-fluorophenyl)propan-1-ol.
Scientific Research Applications
2-Fluoro-2-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(2-chlorophenyl)propan-1-ol
- 2-Fluoro-2-(2-bromophenyl)propan-1-ol
- 2-Fluoro-2-(2-methylphenyl)propan-1-ol
Uniqueness
2-Fluoro-2-(2-fluorophenyl)propan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |
InChI Key |
RNBCMWDNZQQVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1F)F |
Origin of Product |
United States |
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